N-[1-(4-methylphenyl)propyl]thiophene-2-sulfonamide
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Overview
Description
N~2~-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring and a sulfonamide group. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylpropylamine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of N2-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N~2~-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Methylphenyl)propyl]-2-pyrazinecarboxamide
- 2-(2-Fluorophenyl)-N-[1-(4-methylphenyl)propyl]acetamide
Uniqueness
N~2~-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE is unique due to its specific combination of a thiophene ring and a sulfonamide group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C14H17NO2S2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)propyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H17NO2S2/c1-3-13(12-8-6-11(2)7-9-12)15-19(16,17)14-5-4-10-18-14/h4-10,13,15H,3H2,1-2H3 |
InChI Key |
KKTDLBLUEQXZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=CS2 |
solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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